(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
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Overview
Description
(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one is a natural product found in Commiphora kataf, Commiphora sphaerocarpa, and other organisms with data available.
Scientific Research Applications
Crystal Structure and Conformation
- 9β-Hydroxy-1β,10α-epoxyparthenolide : This compound, closely related to (5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one, was studied for its crystal structure. The research revealed that the five-membered ring adopts a twist conformation, while the ten-membered ring displays a chair-chair conformation. This study is significant for understanding the molecular structure and physical properties of similar compounds (Moumou et al., 2010).
Synthesis and Structural Analysis
Isofuranodiene from Stenocylax michelii : Research on Isofuranodiene, a compound structurally similar to this compound, involved deducing its structure using spectroscopy methods. This study contributes to the field of natural product chemistry and the synthesis of complex molecular structures (Rücker, Silva, & Bauer, 1971).
Crystal Structure of E-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide : This research involved preparing a compound structurally related to this compound and analyzing its crystal structure. Such studies are crucial for advancing our understanding of molecular geometry and potential applications in medicinal chemistry (Penthala et al., 2014).
Macrocyclic Synthesis
- Synthesis of Lophotoxin : A study described a synthesis method for a furan-containing macrocyclic ring system found in lophotoxin, which shares structural similarities with this compound. Such research is valuable for developing synthetic routes to complex organic compounds (Astley & Pattenden, 1992).
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one |
InChI |
InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6- |
InChI Key |
XVOHELPNOXGRBQ-SJUGDSPGSA-N |
Isomeric SMILES |
C/C/1=C\C(=O)C2=C(C/C(=C\CC1)/C)OC=C2C |
SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |
Canonical SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |
Synonyms |
furanodienone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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